

In Vivo Efficacy of SAR103168 in Myeloid Leukemia: A Comparative Guide

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Compound of Interest		
Compound Name:	SAR103168	
Cat. No.:	B1191841	Get Quote

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This guide provides a comparative overview of the in vivo anti-tumor activity of **SAR103168**, a multi-kinase inhibitor, in preclinical models of myeloid leukemia. Its performance is contextualized by comparing it with other kinase inhibitors investigated for similar indications. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways and workflows to support further research and development in this area.

Comparative Analysis of In Vivo Anti-Tumor Activity

SAR103168 has demonstrated notable anti-tumor efficacy in xenograft models of acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). To provide a clear comparison, the following table summarizes its activity alongside other relevant kinase inhibitors.



Compound	Target Profile	Animal Model	Cell Line	Dosing Regimen	Key Outcomes
SAR103168	Src family, Abl, VEGFR, PDGFR, FGFR, Tie2, EGFR	SCID Mice	KG1, EOL-1, Kasumi-1, CTV1 (AML); K562 (CML)	16.7 mg/kg IV or 2 x 40 mg/kg PO	Impaired tumor growth and induced tumor regression. Showed synergistic activity with cytarabine.[1] [2]
Sorafenib (in combination with Cytarabine)	Multi-kinase (Raf, VEGFR, PDGFR, FLT3, c-KIT)	NOD-SCID- IL2Rynull Mice	U937 (AML)	Sorafenib: 60 mg/kg PO, twice daily; Cytarabine: 6.25 mg/kg IP	Significantly prolonged median survival to 46 days vs. 36 days for cytarabine alone and 19 days for control.
TL02-59	Fgr (Src- family kinase)	Mouse Xenograft	MV4-11 (AML)	10 mg/kg PO, daily for 3 weeks	Completely eliminated leukemic cells from the spleen and peripheral blood; significantly reduced bone marrow engraftment. [3][4]



Signaling Pathway of SAR103168 Targets

SAR103168 is a potent inhibitor of a wide range of tyrosine kinases that are critical for tumor cell proliferation, survival, and angiogenesis. The diagram below illustrates the key signaling pathways affected by **SAR103168**.

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